molecular formula C12H16O B14510503 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one CAS No. 63923-08-0

3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one

Cat. No.: B14510503
CAS No.: 63923-08-0
M. Wt: 176.25 g/mol
InChI Key: IFJLLVWXBNDZHK-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one: is an organic compound that features a cyclohexenone ring substituted with a dimethylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one typically involves the alkylation of cyclohexenone with 3,3-dimethyl-1-butyne. This reaction can be catalyzed by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic addition mechanism, where the alkyne acts as a nucleophile attacking the electrophilic carbonyl carbon of the cyclohexenone .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction of the cyclohexenone ring can yield cyclohexanol derivatives.

    Substitution: The alkyne group can participate in various substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexenone derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a cyclohexenone ring and a dimethylbutynyl group

Properties

CAS No.

63923-08-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-(3,3-dimethylbut-1-ynyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H16O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h9H,4-6H2,1-3H3

InChI Key

IFJLLVWXBNDZHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC(=O)CCC1

Origin of Product

United States

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